A Technical Guide to Boc-2-amino-6-chlorobenzoic Acid: A Strategic Building Block in Modern Synthesis
A Technical Guide to Boc-2-amino-6-chlorobenzoic Acid: A Strategic Building Block in Modern Synthesis
Introduction: The Strategic Importance of a Protected Anthranilate
In the landscape of pharmaceutical and materials science, the anthranilic acid scaffold is a privileged structure, serving as a cornerstone for a multitude of bioactive molecules and functional materials.[1] However, the inherent reactivity of its bifunctional nature—a nucleophilic amine and a carboxylic acid on an aromatic ring—presents a classic synthetic challenge of chemoselectivity. Boc-2-amino-6-chlorobenzoic acid (CAS No. 616224-61-4) emerges as a sophisticated solution to this challenge.[2][3] By masking the highly reactive 2-amino group with the acid-labile tert-butoxycarbonyl (Boc) protecting group, this compound becomes a versatile and precisely controllable building block.
This guide provides an in-depth examination of the chemical properties, synthesis, and critical applications of Boc-2-amino-6-chlorobenzoic acid. We will explore the causality behind its synthetic protocols and its strategic role in constructing complex molecular architectures, particularly for professionals in drug discovery and development. The presence of the chlorine atom at the 6-position further modulates the electronic properties of the ring and offers an additional vector for synthetic diversification, making this a particularly valuable reagent.[1]
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in synthesis. While extensive data is available for the parent compound, 2-amino-6-chlorobenzoic acid, specific experimental data for the Boc-protected derivative is less commonly published. The tables below summarize the known properties of the parent compound and the key identifiers for its Boc-protected counterpart.
Table 1: Properties of 2-Amino-6-chlorobenzoic Acid (Parent Compound)
| Property | Value | Source(s) |
| CAS Number | 2148-56-3 | [4][5] |
| Molecular Formula | C₇H₆ClNO₂ | [4][5] |
| Molecular Weight | 171.58 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [4][6] |
| Melting Point | 158-160 °C | [6][7] |
| Solubility | Soluble in methanol, ethanol; slightly soluble in water. | [4] |
| Purity | ≥98% (HPLC) | [4] |
Table 2: Identifiers for Boc-2-amino-6-chlorobenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 616224-61-4 | [2][3] |
| Molecular Formula | C₁₂H₁₄ClNO₄ | [2][3] |
| Molecular Weight | 271.70 g/mol | [3][8] |
| MDL Number | MFCD02682160 | [2] |
Spectroscopic Characteristics (Predicted)
While specific spectra are not widely published, the following characteristics can be anticipated for Boc-2-amino-6-chlorobenzoic acid :
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¹H NMR: The spectrum would show a characteristic singlet around 1.5 ppm integrating to 9 protons for the tert-butyl group of the Boc protector. The aromatic protons would appear as multiplets in the 7-8 ppm region. A broad singlet for the N-H proton would also be present, and a very broad singlet for the carboxylic acid proton further downfield (>10 ppm), though the latter can be exchangeable with D₂O.
-
¹³C NMR: The spectrum would feature signals for the quaternary and methyl carbons of the Boc group at approximately 80 ppm and 28 ppm, respectively. Aromatic carbon signals would appear in the 110-140 ppm range, and the carbonyl carbons for the carbamate and the carboxylic acid would be observed downfield (>150 ppm).
-
IR Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹), a sharp N-H stretch (~3400 cm⁻¹), and two strong C=O stretches for the carbamate (~1725 cm⁻¹) and the carboxylic acid (~1685 cm⁻¹).
Part 2: Synthesis and Core Reactivity
The true utility of Boc-2-amino-6-chlorobenzoic acid lies in its controlled synthesis and subsequent reactivity. The Boc group provides a robust shield for the amine under a wide range of conditions, yet it is readily removed with mild acid, embodying the principles of an effective orthogonal protecting group strategy.
Protocol 1: Synthesis of Boc-2-amino-6-chlorobenzoic Acid
The introduction of the Boc group is a cornerstone of modern peptide and heterocyclic synthesis.[9] This protocol details the standard procedure for the N-protection of 2-amino-6-chlorobenzoic acid.
Causality: The reaction requires a base to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A mixed solvent system like dioxane/water or THF is often used to solubilize both the polar anthranilic acid salt and the nonpolar Boc₂O.
Detailed Methodology:
-
Dissolution: Dissolve 2-amino-6-chlorobenzoic acid (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water or tetrahydrofuran (THF).
-
Basification: Add a base, such as sodium hydroxide (1.5 equivalents) or triethylamine (TEA) (2.0 equivalents), to the solution and stir until all solids dissolve.
-
Protection: To the stirred solution at room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes.
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove unreacted Boc₂O.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify with a 1M HCl solution or saturated potassium bisulfate solution to a pH of ~2-3. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure Boc-2-amino-6-chlorobenzoic acid.
Caption: Workflow for the Boc-protection of 2-amino-6-chlorobenzoic acid.
Protocol 2: Conversion to the Acyl Chloride
With the amine protected, the carboxylic acid is free to undergo transformations that would otherwise be impossible. A primary application is the conversion to the highly reactive acyl chloride, a key intermediate for forming amide and ester bonds.
Causality: Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride react specifically with the carboxylic acid. Without the Boc group, these reagents would readily react with the amine, leading to undesired side products and polymerization. The use of a catalytic amount of dimethylformamide (DMF) with oxalyl chloride proceeds via the Vilsmeier intermediate, which is highly effective.
Detailed Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-2-amino-6-chlorobenzoic acid (1.0 equivalent) in a dry, inert solvent like dichloromethane (DCM) or toluene.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Chlorination: Add oxalyl chloride (1.2-1.5 equivalents) dropwise to the solution, followed by a catalytic amount (1-2 drops) of DMF. (Alternatively, thionyl chloride can be used, often requiring heating to reflux).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-2 hours, monitoring for the cessation of gas evolution.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess chlorinating agent. The resulting crude acyl chloride is highly reactive and is typically used immediately in the next synthetic step without further purification.
Caption: Conversion of the Boc-protected acid to its corresponding acyl chloride.
Part 3: Applications in Drug Discovery
The structural motif of Boc-2-amino-6-chlorobenzoic acid is a direct precursor to pharmacologically relevant cores. Its primary value is in the synthesis of substituted quinazolinones.
Synthesis of Quinazolinone Scaffolds
The quinazolinone framework is a key feature in numerous approved drugs and clinical candidates, including several potent and selective PI3K (phosphoinositide 3-kinase) inhibitors used in oncology.[4][10] The PI3K/Akt/mTOR pathway is one of the most commonly activated signaling pathways in human cancers, making inhibitors of this pathway a major focus of modern drug discovery.[6][11]
A multicomponent, one-pot protocol highlights how anthranilic acids, such as the deprotected form of our title compound, can be integrated with N-Boc-amino acids and other amines to rapidly assemble complex N-Boc-2-alkylaminoquinazolin-4(3H)-ones.[4] Having a pre-synthesized and protected building block like Boc-2-amino-6-chlorobenzoic acid allows for more linear, controlled, and often higher-yielding synthetic routes to these valuable scaffolds.[12]
The general strategy involves:
-
Activating the carboxylic acid of Boc-2-amino-6-chlorobenzoic acid.
-
Coupling it with another amine to form an amide intermediate.
-
An intramolecular cyclization/condensation step, often requiring a C1 source (like formamidine) or reaction with another carbonyl equivalent, to form the quinazolinone ring.
-
Final deprotection of the Boc group to reveal the free amine, which can be further functionalized.
This controlled, stepwise approach is essential for building the complex substitution patterns required for high-potency and selective kinase inhibitors.
Part 4: Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. The safety profile of Boc-2-amino-6-chlorobenzoic acid is primarily dictated by its parent compound, with additional considerations for the Boc group and its reagents.
Table 3: Hazard and Safety Information for 2-Amino-6-chlorobenzoic Acid
| Category | Information | Source(s) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][10] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection) | [5] |
| Personal Protective Equipment (PPE) | N95-type dust mask, safety glasses/goggles, chemical-resistant gloves | [5] |
| Storage | Store in a cool, dry, well-ventilated place away from light. Keep container tightly closed. | [4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [11] |
Additional Considerations for Boc-Protected Compound:
-
Synthesis: Boc₂O is an irritant and should be handled in a fume hood. Bases like NaOH are corrosive.
-
Deprotection: Strong acids like trifluoroacetic acid (TFA) or HCl are corrosive and toxic. Deprotection should always be performed in a well-ventilated fume hood.
Conclusion
Boc-2-amino-6-chlorobenzoic acid represents a masterful blend of stability and latent reactivity. The Boc protecting group effectively deactivates the nucleophilic amine, enabling chemists to perform selective transformations on the carboxylic acid moiety. This strategic protection is indispensable for the multi-step synthesis of complex molecules, particularly in the construction of quinazolinone-based drug candidates like PI3K inhibitors. Its well-defined synthesis and predictable reactivity make it an authoritative and trustworthy building block for researchers and drug development professionals seeking to accelerate their synthetic programs.
References
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Appchem. 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid | 616224-61-4. [Link]
-
National Center for Biotechnology Information. Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PubMed Central. [Link]
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National Center for Biotechnology Information. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. [Link]
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ResearchGate. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]
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American Elements. 5-{[(tert-butoxy)carbonyl]amino}-2-chlorobenzoic acid. [Link]
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PubChemLite. 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid. [Link]
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